Chemical structure and molecular properties of 6-Methoxypyridine-3-sulfonamide
Chemical structure and molecular properties of 6-Methoxypyridine-3-sulfonamide
An In-depth Technical Guide to 6-Methoxypyridine-3-sulfonamide
Executive Summary
This guide provides a comprehensive technical overview of 6-Methoxypyridine-3-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyridine sulfonamide scaffold is a well-established pharmacophore, renowned for its presence in a wide array of therapeutic agents, from pioneering antibacterial sulfa drugs to modern targeted therapies.[1][2][3] 6-Methoxypyridine-3-sulfonamide serves as a crucial building block and intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for cancer therapy.[1] This document delineates its chemical structure, physicochemical properties, synthesis methodologies, and known biological significance, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.
Chemical Identity and Molecular Structure
6-Methoxypyridine-3-sulfonamide is an organic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a sulfonamide group at the 3-position. The presence of the electron-donating methoxy group and the electron-withdrawing sulfonamide group on the pyridine ring creates a unique electronic and steric profile, making it a versatile scaffold for chemical modification.[1]
Core Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | 6-methoxypyridine-3-sulfonamide | [4] |
| CAS Number | 856955-32-3 | [4][5][6] |
| Molecular Formula | C₆H₈N₂O₃S | [4][5][6] |
| Molecular Weight | 188.20 g/mol | [5][6] |
| Canonical SMILES | COC1=CC=C(S(N)(=O)=O)C=N1 | [4] |
| InChI Key | RDPYEAKRRIRVQI-UHFFFAOYSA-N | [4] |
Molecular Visualization
The structural arrangement of 6-Methoxypyridine-3-sulfonamide is critical to its chemical reactivity and biological interactions. The diagram below illustrates the key functional groups and their positions on the pyridine core.
Caption: Chemical structure of 6-Methoxypyridine-3-sulfonamide.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data for related compounds.
| Property | Predicted/Known Value | Significance in Drug Development |
| pKa | ~10.4 (Sulfonamide NH) | The acidity of the sulfonamide proton is crucial for receptor binding and solubility. Electron-withdrawing groups on the ring can increase acidity, enhancing potency.[7] |
| cLogP | 1.2 (for sulfonyl chloride precursor) | Indicates the lipophilicity of the molecule. A balanced logP is often desired for oral bioavailability, allowing for both membrane permeability and aqueous solubility.[8] |
| Solubility | Expected to be low in water, soluble in organic solvents. | Affects formulation, dissolution, and absorption. The methoxy group may slightly enhance solubility in organic solvents.[9] |
| Polar Surface Area (PSA) | 64.6 Ų (for sulfonyl chloride precursor) | Influences membrane permeability and transport characteristics. A higher PSA can limit blood-brain barrier penetration.[8] |
Synthesis and Characterization
The synthesis of 6-Methoxypyridine-3-sulfonamide typically proceeds from its corresponding sulfonyl chloride precursor, 6-Methoxypyridine-3-sulfonyl chloride. This intermediate is reactive and sensitive to moisture.[9]
Synthetic Workflow
A common and efficient laboratory-scale synthesis involves a two-step process starting from a halogenated pyridine. The general workflow is outlined below.
Caption: General synthetic workflow for 6-Methoxypyridine-3-sulfonamide.
Detailed Experimental Protocol: Synthesis from 6-Methoxypyridine-3-sulfonyl chloride
This protocol describes the conversion of the sulfonyl chloride to the sulfonamide. This method is adapted from general procedures for sulfonamide synthesis.[10]
Materials:
-
Ammonium hydroxide (28-30% solution, excess)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 6-Methoxypyridine-3-sulfonyl chloride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Amidation: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Methoxypyridine-3-sulfonamide.
Characterization Techniques
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine ring and the singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-donating and -withdrawing substituents.[12][13][14] The sulfonamide protons (NH₂) will appear as a broad singlet.
-
¹³C NMR: Will show distinct signals for each of the six carbon atoms in the pyridine ring and the methoxy group carbon.[12][15]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (188.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[16]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O stretching of the methoxy group.
Biological Activity and Therapeutic Potential
The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][17] While 6-Methoxypyridine-3-sulfonamide itself is primarily used as an intermediate, its derivatives have shown significant therapeutic promise.[1]
Mechanism of Action of Sulfonamides
The classical mechanism of action for sulfonamide-based antibacterial agents is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][][19] This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby inhibiting bacterial growth and replication.[][20]
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